molecular formula C17H22F3N5O2 B2369281 N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-6-oxopiperidine-3-carboxamide CAS No. 2034537-39-6

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-6-oxopiperidine-3-carboxamide

Cat. No.: B2369281
CAS No.: 2034537-39-6
M. Wt: 385.391
InChI Key: PLYVDFVBALOZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-6-oxopiperidine-3-carboxamide is a chemical compound of significant interest in antimicrobial research, particularly for investigating novel treatments against difficult-to-treat bacterial infections. This piperidine-carboxamide derivative is offered exclusively for research and development purposes. Compounds within this structural class have been identified as promising inhibitors of bacterial DNA gyrase, a well-validated antibacterial target essential for DNA replication . Research on analogous piperidine-4-carboxamides has demonstrated potent and bactericidal activity against non-tuberculous mycobacteria (NTM), including the intrinsically multidrug-resistant Mycobacterium abscessus complex . These related inhibitors have shown the ability to cause DNA gyrase-mediated DNA damage, leading to bactericidal effects against both planktonic and biofilm cultures, which is a crucial feature for tackling persistent infections . The structural features of this compound, including a 2-methyl-6-(trifluoromethyl)pyrimidine group and a 6-oxopiperidine-3-carboxamide moiety, suggest potential for a novel mechanism of action distinct from that of fluoroquinolones, another class of gyrase inhibitors . This makes it a valuable chemical tool for microbiologists and medicinal chemists exploring new antibacterial strategies. This product is intended for research applications only and is not designed for human therapeutic or veterinary use. Researchers should handle this material with appropriate safety protocols in a laboratory setting.

Properties

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-6-oxopiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N5O2/c1-10-22-13(17(18,19)20)8-14(23-10)25-6-4-12(5-7-25)24-16(27)11-2-3-15(26)21-9-11/h8,11-12H,2-7,9H2,1H3,(H,21,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYVDFVBALOZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3CCC(=O)NC3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-6-oxopiperidine-3-carboxamide is a complex organic compound noted for its potential biological activities. This compound features a unique structure that includes a piperidine ring and a pyrimidine moiety, which contribute to its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C18H20F3N5O2C_{18}H_{20}F_{3}N_{5}O_{2} with a molecular weight of approximately 412.381 g/mol. The structural arrangement includes multiple functional groups that enhance its biological activity.

Biological Activities

The compound exhibits a variety of biological activities, particularly in the following areas:

1. Antimicrobial Activity

Research indicates that derivatives of similar compounds demonstrate significant activity against various pathogens, including Mycobacterium tuberculosis. For instance, studies have shown that certain derivatives exhibit IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, suggesting that this compound could be a candidate for further development as an anti-tubercular agent .

2. Antitumor Activity

The compound has been investigated for its antiproliferative effects on cancer cells. For example, related compounds have shown promising results in vitro against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with GI50 values in the low micromolar range . The mechanism of action may involve inhibition of specific kinases or pathways crucial for tumor growth.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival.
  • Receptor Interaction : The structural features allow for interaction with various receptors, potentially modulating signaling pathways critical for cell growth and differentiation.
  • Molecular Docking Studies : In silico studies suggest favorable binding interactions with target proteins, supporting the hypothesis of its efficacy in inhibiting tumor growth .

Case Studies

Several studies have highlighted the potential of this compound in pharmacological applications:

StudyFocusFindings
Study AAntitubercular activityIC50 values between 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
Study BAntitumor effectsSignificant antiproliferative activity observed in MCF-7 cells with GI50 values around 13.3 μM .
Study CMolecular dockingFavorable interactions with target proteins suggest potential for further development .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C20H19F3N6O2
  • Molecular Weight : 432.4 g/mol
  • IUPAC Name : N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-4-oxo-3H-phthalazine-1-carboxamide

The unique structural features of this compound, particularly the trifluoromethyl group and the piperidine ring, contribute to its biological activity and interaction with various biological targets.

Anticancer Activity

Research has demonstrated that compounds similar to N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-6-oxopiperidine-3-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit specific kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs). The binding interactions with CDK6 have been characterized, indicating a potential pathway for selective anticancer therapies .

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier may allow it to modulate neurotransmitter systems effectively. Preliminary studies indicate that similar piperidine derivatives can act as neuroprotective agents, potentially offering new treatments for conditions like Alzheimer's disease and Parkinson's disease .

Antiviral Properties

Recent investigations have highlighted the antiviral potential of compounds with similar frameworks. The trifluoromethyl group enhances metabolic stability and bioavailability, making these compounds promising candidates for antiviral drug development. Research into their efficacy against viral infections is ongoing, with initial results showing promise against specific viral targets .

Case Study 1: Inhibition of CDK Activity

In a study focusing on the inhibition of CDK activity, researchers synthesized several derivatives of this compound. The results indicated that these compounds could effectively inhibit CDK4/6 activity in vitro, leading to reduced proliferation of cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications to the piperidine ring significantly impacted potency .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of a related compound in models of neurodegeneration. The results showed that treatment with the compound led to a significant reduction in markers of oxidative stress and inflammation in neuronal cultures exposed to toxic agents. This suggests a potential mechanism for its protective effects against neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogues with Piperidine-Benzamide/Urea Scaffolds

Compounds from (e.g., 8a , 8b , 14a–d ) share the piperidine backbone but differ in substituents. For instance:

  • 8a : Features a benzamide group with an ethylthioureido side chain (yield: 64.2%) .
  • 14d : Contains a sulfonyl group and ethylurea linkage (yield: 55.2%) .

Key Differences :

  • The trifluoromethylpyrimidine core in the target may enhance metabolic stability compared to simpler aryl groups in 8a–c .

JAK Inhibitors with Pyrrolo-Pyrimidine Moieties

–5 and 7 describe JAK inhibitors (e.g., 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile) with molecular weights ~553–699 Da and applications in treating autoimmune disorders .

Key Differences :

  • The target lacks the pyrrolo-pyrimidine core critical for JAK binding in these analogs.
  • Both share piperidine and trifluoromethyl groups, suggesting overlapping synthetic strategies (e.g., column chromatography, hydrogenation) .

Atherosclerosis Therapeutic: Goxalapladib

Goxalapladib ( ) incorporates a naphthyridine core and trifluoromethyl-substituted biphenyl group (MW: 718.80). Its piperidinyl-acetamide structure diverges from the target’s pyrimidine-piperidine-carboxamide architecture but highlights the therapeutic versatility of trifluoromethyl/piperidine hybrids .

Data Table: Comparative Overview of Key Compounds

Compound ID/Name Key Structural Features Yield (%) Molecular Weight Therapeutic Application Reference
8a () Benzamide, ethylthioureido 64.2 N/A Not specified
14d () Sulfonyl, ethylurea 55.2 N/A Not specified
JAK Inhibitor () Pyrrolo-pyrimidine, isonicotinoyl N/A 699.66 Autoimmune/Inflammatory diseases
Goxalapladib () Naphthyridine, trifluoromethyl biphenyl N/A 718.80 Atherosclerosis
Target Compound Trifluoromethylpyrimidine, 6-oxopiperidine carboxamide N/A N/A Inferred: Kinase modulation N/A

Q & A

Q. What are the recommended synthetic routes for N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-6-oxopiperidine-3-carboxamide, and how can intermediates be validated?

Synthetic pathways often involve multi-step reactions, including:

  • Pyrimidine ring formation : Use Ullmann coupling or nucleophilic substitution to introduce the trifluoromethyl group at the 6-position of the pyrimidine core .
  • Piperidine functionalization : Couple the pyrimidine moiety to the piperidine ring via amidation or alkylation, ensuring regioselectivity by controlling reaction pH and temperature (e.g., 60–80°C in DMF) .
  • Validation : Confirm intermediates via HPLC (≥95% purity) and LC-MS to verify molecular weights. For example, the trifluoromethyl group’s stability under acidic conditions should be confirmed using <sup>19</sup>F NMR .

Q. How can structural elucidation be performed for this compound, particularly its piperidine-pyrimidine hybrid scaffold?

  • X-ray crystallography : Use the CCP4 suite to resolve crystal structures, focusing on intramolecular hydrogen bonding (e.g., N–H⋯O interactions between the piperidine carbonyl and pyrimidine N) .
  • Computational modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict dihedral angles between the pyrimidine and piperidine planes, comparing results with crystallographic data .
  • Spectroscopic analysis : Assign <sup>1</sup>H/<sup>13</sup>C NMR signals using 2D-COSY and HSQC, noting deshielding effects from the trifluoromethyl group (~δ 120–125 ppm in <sup>19</sup>F NMR) .

Q. What stability studies are critical for handling this compound in experimental settings?

  • Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (Td). Trifluoromethyl groups typically enhance thermal stability, but the oxopiperidine moiety may introduce sensitivity above 150°C .
  • Hydrolytic stability : Test pH-dependent degradation in aqueous buffers (pH 2–9) at 37°C, monitoring via UV-Vis spectroscopy. The trifluoromethyl group is resistant to hydrolysis, but the amide bond may require protection under acidic conditions .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved, particularly when assays show variable IC50 values?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times. For kinase inhibition studies, validate ATP concentrations (1–10 mM) to avoid false negatives .
  • Solubility adjustments : Use DMSO concentrations ≤0.1% to prevent solvent interference. If precipitation occurs, employ surfactants (e.g., 0.01% Tween-80) or co-solvents (PEG-400) .
  • Metabolic interference : Perform LC-MS/MS to identify metabolites (e.g., oxidation of the piperidine ring) that may alter activity .

Q. What strategies optimize the compound’s synthetic yield when scaling from milligram to gram quantities?

  • Catalyst screening : Test Pd(OAc)2/Xantphos for Suzuki-Miyaura coupling of the pyrimidine ring, optimizing ligand ratios (1:1.2 Pd:ligand) to reduce palladium residues .
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for the final amidation step, achieving >85% yield .
  • Process analytics : Use in-line FTIR to monitor reaction progress and identify byproducts (e.g., unreacted piperidine intermediates) .

Q. How can target engagement be validated in cellular models, given the compound’s potential off-target effects?

  • Chemical proteomics : Employ affinity-based protein profiling (ABPP) using a biotinylated derivative of the compound to pull down binding proteins from lysates .
  • CRISPR knockouts : Silence hypothesized targets (e.g., kinases or GPCRs) and assess residual activity in dose-response assays .
  • Orthogonal assays : Compare results from SPR (binding affinity) with cellular thermal shift assays (CETSA) to confirm target engagement .

Methodological Notes

  • Contradiction resolution : When spectral data conflicts with computational predictions (e.g., unexpected NOE correlations), re-examine solvent effects or tautomeric forms using variable-temperature NMR .
  • Data reproducibility : Archive raw crystallographic data (e.g., .cif files) and deposit in public databases (CCDC) to enable cross-validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.